molecular formula C8Br2F16O2 B6342541 Perfluoro-[2,3-bis(2-bromoethoxy)butane] CAS No. 1262415-13-3

Perfluoro-[2,3-bis(2-bromoethoxy)butane]

Cat. No.: B6342541
CAS No.: 1262415-13-3
M. Wt: 591.87 g/mol
InChI Key: AIAPGWUJQRMDCF-UHFFFAOYSA-N
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Description

Perfluoro-[2,3-bis(2-bromoethoxy)butane] is a fluorinated organic compound characterized by a fully saturated perfluorobutane backbone substituted with two 2-bromoethoxy groups at positions 2 and 2.

Properties

IUPAC Name

2,3-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,4,4,4-octafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Br2F16O2/c9-3(13,14)7(23,24)27-1(11,5(17,18)19)2(12,6(20,21)22)28-8(25,26)4(10,15)16
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAPGWUJQRMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Br2F16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification and Bromination Sequence

An alternative approach constructs the ether linkages before fluorination. Starting with 2,3-butanediol, bromoethoxy groups are introduced via nucleophilic substitution. For instance, reacting 2-bromoethanol with 2,3-butanediol in the presence of a base (e.g., NaOH) forms 2,3-bis(2-bromoethoxy)butane. Subsequent fluorination replaces all C–H bonds with C–F bonds.

Key Reaction:

2,3-Butanediol+2BrCH₂CH₂OHBaseC8H16Br2O2FluorinationC8Br2F16O2\text{2,3-Butanediol} + 2\,\text{BrCH₂CH₂OH} \xrightarrow{\text{Base}} \text{C}8\text{H}{16}\text{Br}2\text{O}2 \xrightarrow{\text{Fluorination}} \text{C}8\text{Br}2\text{F}{16}\text{O}2

This route avoids fluorination-induced degradation of bromoethoxy groups but requires harsh fluorination conditions (>200°C, F₂ gas).

Bromination Techniques

N-Bromosuccinimide (NBS) Mediated Bromination

NBS is widely used for allylic and benzylic bromination but can also brominate alcohols in aprotic solvents. In the patent CN105358510A, NBS effectively brominates butenes in the presence of water or alcohols. Adapting this method, 2,3-bis(2-hydroxyethoxy)butane could undergo bromination using NBS in dichloromethane, yielding the dibrominated intermediate.

Conditions:

  • Solvent: Dichloromethane or acetonitrile

  • Temperature: 0–25°C

  • Yield: ~70–85%

Phosphorus Tribromide (PBr₃)

PBr₃ is a classical reagent for converting alcohols to alkyl bromides. Treating 2,3-bis(2-hydroxyethoxy)butane with excess PBr₃ in anhydrous ether replaces hydroxyl groups with bromine:

HOCH2CH2OCH2CH2OCH2CH2OH+2PBr3BrCH2CH2OCH2CH2OCH2CH2Br+2H3PO3\text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + 2\,\text{PBr}3 \rightarrow \text{BrCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Br} + 2\,\text{H}3\text{PO}_3

Limitations:

  • Requires strict moisture control.

  • May over-brominate if stoichiometry is unbalanced.

Fluorination Methods

Direct Fluorination with F₂ Gas

Purification and Characterization

Distillation

Crude product is distilled under reduced pressure (10–70 kPa) to separate Perfluoro-[2,3-bis(2-bromoethoxy)butane] (b.p. ~120–130°C) from lower-boiling impurities like unreacted bromoethanol.

Chromatography

Silica gel chromatography with hexane/ethyl acetate eluents resolves fluorinated byproducts. High-performance liquid chromatography (HPLC) using C18 columns provides higher purity (>97%).

Spectroscopic Analysis

  • ¹⁹F NMR : Confirms complete fluorination (δ −70 to −80 ppm for CF₂ groups).

  • Mass Spectrometry : Molecular ion peak at m/z 591.87 (C₈Br₂F₁₆O₂).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Direct Fluorination60–7585–90Bromine oxidation, side reactions
ECF50–6590–95HF handling, low solubility
PBr₃ Bromination70–8580–88Moisture sensitivity
NBS Bromination75–9088–93Solvent compatibility

Chemical Reactions Analysis

Types of Reactions

Perfluoro-[2,3-bis(2-bromoethoxy)butane] undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of perfluoro-[2,3-bis(2-hydroxyethoxy)butane].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include perfluoro-[2,3-bis(2-hydroxyethoxy)butane], perfluoro-[2,3-bis(2-cyanoethoxy)butane], and perfluoro-[2,3-bis(2-aminoethoxy)butane].

    Oxidation: Products include perfluorinated carboxylic acids and other oxidized derivatives.

    Reduction: The major product is perfluoro-[2,3-bis(2-hydroxyethoxy)butane].

Scientific Research Applications

Perfluoro-[2,3-bis(2-bromoethoxy)butane] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Perfluoro-[2,3-bis(2-bromoethoxy)butane] is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms serve as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule. Additionally, the high fluorine content imparts unique properties such as hydrophobicity and chemical resistance, which are valuable in various applications.

Comparison with Similar Compounds

Key Comparisons:

This contrasts with Perfluoro-2,3-dimethylbutane, which lacks reactive sites due to its fully fluorinated structure . Compared to sulfur-containing analogs like 1,4-Bis(2-chloroethylthio)butane, the target compound’s ether groups may reduce toxicity but increase hydrophilicity .

Physical Properties :

  • Perfluoro-2,3-dimethylbutane (density 1.655 g/cm³) is less dense than brominated analogs (inferred >1.6 g/cm³ for the target compound) due to bromine’s high atomic mass .
  • The boiling point of the target compound is expected to exceed that of 1-Bromo-2-ethylbutane (143–144°C) due to increased molecular weight and polarity .

Applications :

  • While Perfluoro-2,3-dimethylbutane is used in refrigeration, the bromoethoxy groups in the target compound suggest utility in surfactants or flame retardants, similar to brominated ethers in polymer chemistry .
  • Episulfide derivatives like Bis(2,3-epithiopropylthio)butane are polymerized for optical materials, whereas the target compound’s bromine may favor catalytic or pharmaceutical applications .

Research Findings and Gaps

  • Synthesis : highlights methods for synthesizing bromoethoxy derivatives (e.g., alkylation of piperazine with arylalkyl halides), which could be adapted for the target compound .
  • Safety: Brominated compounds often exhibit higher toxicity than fluorinated analogs.
  • Data Limitations : Physical properties (e.g., exact boiling point, solubility) for Perfluoro-[2,3-bis(2-bromoethoxy)butane] are inferred from structural analogs, necessitating experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Perfluoro-[2,3-bis(2-bromoethoxy)butane], and how can reaction parameters be optimized?

  • Answer : Synthesis typically involves fluorination and bromoethoxy functionalization. A strong acid or base catalyst (e.g., H₂SO₄ or KOH) is critical for facilitating ether bond formation . Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Purification : Distillation or column chromatography is recommended due to the compound’s high volatility and reactivity.
    • Validation : Monitor reaction progress via <sup>19</sup>F NMR or GC-MS to confirm perfluorinated backbone integrity .

Q. Which analytical techniques are most effective for characterizing Perfluoro-[2,3-bis(2-bromoethoxy)butane]?

  • Answer : Prioritize multi-modal characterization:

  • Structural Analysis : <sup>1</sup>H/<sup>19</sup>F NMR for identifying bromoethoxy and perfluoroalkyl groups .
  • Purity Assessment : GC-MS or UPLC-MS/MS to detect trace impurities (e.g., residual brominated intermediates) .
  • Physical Properties :
PropertyMethodExample Data (Analog)*
Boiling PointDistillation~60–80°C (estimated)
DensityPycnometry~1.6–1.7 g/cm³ (analog: )
*Data from structurally related perfluorinated compounds.

Advanced Research Questions

Q. How should researchers address contradictions in experimental data regarding the compound’s stability under varying pH conditions?

  • Answer : Contradictions may arise from solvent interactions or incomplete fluorination. Mitigation strategies:

  • Controlled Studies : Conduct stability tests in inert atmospheres (e.g., N₂) to isolate pH effects .
  • Degradation Analysis : Use high-resolution mass spectrometry (HRMS) to identify breakdown products (e.g., hydrofluoric acid or bromoethanol derivatives) .
  • Replicate Experiments : Validate findings across multiple labs to rule out batch-specific impurities .

Q. What methodological considerations are critical when designing studies on the environmental fate of Perfluoro-[2,3-bis(2-bromoethoxy)butane]?

  • Answer : Focus on persistence and transformation pathways:

  • Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for complex matrices (e.g., soil or biota) .
  • Detection Limits : Optimize UPLC-MS/MS parameters (e.g., collision energy and ion transitions) to achieve sub-ppb sensitivity .
  • Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) and track perfluorinated chain shortening via <sup>19</sup>F NMR .

Q. How can researchers optimize catalytic systems to minimize byproducts during large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test alternatives to traditional acids/bases, such as ionic liquids, to enhance selectivity .
  • Kinetic Profiling : Use in situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically.
  • Scale-Up Protocols : Maintain strict temperature control (±2°C) and inert gas purging to prevent side reactions (e.g., oxidation) .

Methodological Notes

  • Safety : Handle exclusively in fume hoods with fluoropolymer-coated equipment due to corrosive bromoethoxy groups .
  • Data Reproducibility : Cross-reference synthetic protocols with independent databases (e.g., PubChem) to validate spectral data .

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